Melting Point Elevation Distinguishes 5-Bromo-7-(trifluoromethyl)-1H-indole from the 5-Bromo-6-CF3 Regioisomer and Facilitates Purity Assessment by Differential Scanning Calorimetry (DSC)
5-Bromo-7-(trifluoromethyl)-1H-indole exhibits a melting point of 180–182 °C, which is significantly higher than the 66–68 °C observed for its 5-bromo-6-(trifluoromethyl) regioisomer . This >110 °C difference arises from the distinct molecular packing engendered by the 5,7- versus 5,6-substitution topology and provides a straightforward thermal readout to confirm regioisomeric identity .
| Evidence Dimension | Melting point (DSC or capillary method) |
|---|---|
| Target Compound Data | 180–182 °C |
| Comparator Or Baseline | 5-Bromo-6-(trifluoromethyl)-1H-indole (CAS 1198475-24-9): 66–68 °C |
| Quantified Difference | ΔTm = +114 °C (target minus comparator) |
| Conditions | Experimentally reported melting ranges from vendor specifications; standard laboratory capillary or DSC measurement |
Why This Matters
A melting point difference exceeding 100 °C enables unambiguous identification of the correct regioisomer upon receipt, reducing the risk of mis-shipment and ensuring batch consistency in regulated discovery workflows.
